methyl 6-methyl-1H-indole-5-carboxylate methyl 6-methyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691251
InChI: InChI=1S/C11H11NO2/c1-7-5-10-8(3-4-12-10)6-9(7)11(13)14-2/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

methyl 6-methyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC13691251

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-methyl-1H-indole-5-carboxylate -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name methyl 6-methyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-7-5-10-8(3-4-12-10)6-9(7)11(13)14-2/h3-6,12H,1-2H3
Standard InChI Key AIYRMQQLNWIHRE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN2)C=C1C(=O)OC

Introduction

Methyl 6-methyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which consists of bicyclic compounds containing a fused benzene ring and a pyrrole ring. This compound is notable for its structural features, including a methyl group at the 6-position and a carboxylate ester functional group at the 5-position. Indoles and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities .

Synthesis

The synthesis of methyl 6-methyl-1H-indole-5-carboxylate typically involves reacting 6-methylindole with methyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted under reflux conditions and requires careful monitoring to ensure high yields and purity.

Biological and Pharmaceutical Applications

Methyl 6-methyl-1H-indole-5-carboxylate is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties. Indoles are known to influence various biochemical pathways, which can lead to therapeutic effects by interacting with specific receptors or enzymes.

Research Findings and Data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator